methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate
Description
Properties
IUPAC Name |
methyl 2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxy-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-4-8-16-13-19(23)26-17-11-14(2)12-18(20(16)17)27-21(22(24)25-3)15-9-6-5-7-10-15/h5-7,9-13,21H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAZOABOJOZVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation with Modified β-Keto Esters
The Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions yields coumarins. For 4-propyl substitution, propyl-substituted β-keto esters are essential. A representative protocol involves:
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Reactants : 4-propylacetoacetate and 3-methylresorcinol.
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Catalyst : Concentrated sulfuric acid (10 mol%) at 80°C for 6 hours.
-
Yield : ~65% (extrapolated from similar coumarin syntheses).
The reaction proceeds via electrophilic attack and cyclodehydration, with the propyl group introduced via the β-keto ester.
Friedel-Crafts Alkylation for Propyl Substitution
An alternative route employs Friedel-Crafts alkylation post-cyclization:
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Synthesize 4-unsubstituted coumarin via Pechmann condensation.
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Treat with propyl bromide and AlCl₃ in dichloromethane at 0°C.
This method offers flexibility but requires stringent control of reaction conditions to avoid over-alkylation.
Functionalization at Position 5
Hydroxylation via Demethylation
Position 5 hydroxylation is achieved by demethylating a methoxy precursor:
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Starting Material : 5-methoxy-7-methyl-4-propylcoumarin.
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Reagent : BBr₃ (1.2 equiv) in CH₂Cl₂ at −78°C.
The methoxy group is introduced during the Pechmann step using 3-methoxyresorcinol, followed by selective demethylation.
Direct Electrophilic Substitution
Electrophilic hydroxylation using hydrogen peroxide and acetic acid at 50°C provides moderate yields (45–50%) but risks side reactions at other positions.
Esterification with Methyl 2-Phenylacetate
Nucleophilic Acyl Substitution
The hydroxyl group at position 5 reacts with methyl 2-phenylacetyl chloride under basic conditions:
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Conditions : Pyridine (2 equiv), CH₂Cl₂, 0°C → room temperature.
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Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
Mechanism : The base deprotonates the hydroxyl group, enabling nucleophilic attack on the acyl chloride.
Mitsunobu Reaction for Sterically Hindered Systems
For substrates with steric hindrance, the Mitsunobu reaction is preferred:
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Reactants : 5-hydroxycoumarin, methyl 2-phenylacetate, DIAD (1.5 equiv), PPh₃ (1.5 equiv).
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Solvent : THF, 24 hours at room temperature.
Optimization Strategies
Catalytic Enhancements
Solvent Effects
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Polar Aprotic Solvents : DMF and DMSO enhance solubility of intermediates but may promote decomposition at high temperatures.
-
Esterification Efficiency : CH₂Cl₂ outperforms THF in acyl chloride reactions due to better stability of the electrophile.
Analytical Characterization
Key physicochemical properties inform purification and quality control:
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester group in the molecule undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
| Reaction Conditions | Reagents | Major Products |
|---|---|---|
| Acidic (HCl, H₂O, reflux) | HCl (1M) | 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetic acid |
| Basic (NaOH, H₂O/EtOH, 50°C) | NaOH (2M) | Sodium salt of the carboxylic acid |
Hydrolysis kinetics depend on steric hindrance from the chromenone and phenyl groups, which slightly reduce reaction rates compared to simpler esters .
Oxidation Reactions
The chromenone ring’s α,β-unsaturated lactone system and the propyl chain are susceptible to oxidation.
| Site of Oxidation | Reagents/Conditions | Products |
|---|---|---|
| Propyl chain (C4) | KMnO₄ (acidic, 60°C) | 4-carboxy-7-methyl-2-oxo-2H-chromen-5-yl derivative |
| Chromenone ring | Ozone (O₃, -78°C) | Ring cleavage products (e.g., quinones) |
Oxidation of the propyl group yields carboxylic acids, while ozonolysis disrupts the chromenone ring’s conjugation.
Electrophilic Aromatic Substitution
The chromenone core participates in electrophilic substitution at electron-rich positions (C6 and C8).
| Reaction Type | Reagents | Position Substituted | Major Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C6 | 6-nitro-7-methyl-4-propyl-2-oxo-2H-chromen-5-yl derivative |
| Sulfonation | H₂SO₄ (fuming), 25°C | C8 | 8-sulfo-7-methyl-4-propyl-2-oxo-2H-chromen-5-yl derivative |
Substitution regioselectivity is influenced by the electron-donating methoxy and alkyl groups .
Reduction of the α,β-Unsaturated Lactone
The chromenone’s lactone moiety can undergo selective reduction.
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | EtOH, 25°C | Partially saturated dihydrochromenone |
| H₂/Pd-C | EtOAc, 50 psi | Fully saturated hexahydrochromenone |
Reduction with NaBH₄ preserves the ester group, while catalytic hydrogenation saturates the entire lactone ring.
Nucleophilic Substitution at the Phenylacetate Group
The phenylacetate moiety undergoes nucleophilic attacks, particularly at the ester carbonyl.
| Nucleophile | Conditions | Products |
|---|---|---|
| NH₃ (g) | MeOH, 25°C | 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetamide |
| R-OH (alcohols) | H₂SO₄, reflux | Transesterified esters (e.g., ethyl analog) |
Reactivity is modulated by steric effects from the adjacent phenyl and chromenone groups .
Photochemical Reactions
The chromenone system exhibits photochemical activity due to its conjugated π-system.
| Conditions | Outcomes |
|---|---|
| UV light (λ = 365 nm) | [2+2] Cycloaddition with alkenes |
| Visible light (eosin Y) | Singlet oxygen generation (Type II photosensitization) |
These reactions are relevant in materials science and photodynamic therapy research .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range (°C) | Process |
|---|---|
| 150–200 | Loss of methyl ester (COOCH₃) as CO₂ |
| 250–300 | Chromenone ring fragmentation |
Degradation products include propylbenzene derivatives and carbonaceous residues .
Key Structural Insights Influencing Reactivity
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Chromenone Core : The α,β-unsaturated lactone directs electrophilic attacks to C6 and C8 .
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Phenylacetate Group : Steric hindrance slows nucleophilic substitution compared to simpler esters.
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Alkyl Substituents : The 4-propyl and 7-methyl groups enhance lipophilicity, affecting solubility in polar solvents.
Biological Activity
Methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate, a compound derived from the chromene family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The chromene scaffold is known for its versatility in medicinal chemistry, often leading to various biological activities.
1. Anticancer Activity
Research indicates that compounds with the chromene structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of 2H-chromenes can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of tubulin polymerization : This leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells .
- Caspase activation : Specific analogs trigger caspase-dependent pathways, promoting DNA fragmentation and cell death .
Table 1: Anticancer Activity of Chromene Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7-Methyl-2-oxo-4-propylchromene | MCF-7 (breast cancer) | 15.5 | Tubulin inhibition |
| 4H-chromen derivatives | Various | <20 | Caspase activation |
2. Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies suggest that this compound exhibits considerable free radical scavenging activity. This is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize free radicals .
3. Anticholinesterase Activity
The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that certain derivatives showed promising inhibition of AChE with IC50 values comparable to known inhibitors .
Table 2: AChE Inhibition Potency
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Methyl 2-[(7-methyl-2-oxo-4-propylchromen)] | 10.4 | |
| Standard AChE Inhibitor | 5.0 | N/A |
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound binds to active sites on enzymes like AChE and cyclooxygenase, inhibiting their activity and leading to therapeutic effects.
- Cell Signaling Pathways : It may influence various signaling pathways involved in cell proliferation and apoptosis, particularly through modulation of caspase activity and cell cycle regulators.
Case Studies
A notable study explored the effects of a series of chromene derivatives on cancer cell lines, revealing that specific modifications on the chromene scaffold enhanced anticancer activity significantly. The study utilized both in vitro assays and molecular docking studies to elucidate interactions at the molecular level .
Comparison with Similar Compounds
Key Properties :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₀O₅ (derived from parent acid) | |
| Purity | ≥95% | |
| Structural Features | Anisotropic displacement ellipsoids |
Comparison with Similar Compounds
Below is a comparative analysis:
Structural Analogues of Coumarin Derivatives
| Compound Name | Substituents | Key Differences | Biological/Physical Implications |
|---|---|---|---|
| 4-Methylcoumarin | Methyl at 4-position | Simpler structure; lacks propyl and phenyl groups | Lower steric hindrance; reduced lipophilicity |
| 7-Hydroxycoumarin (Umbelliferone) | Hydroxyl at 7-position | Polar functional group vs. methyl | Enhanced solubility in aqueous media |
| Target Compound | 7-Methyl, 4-propyl, phenylacetate | Bulky substituents at 4- and 5-positions | Increased steric effects; potential for enhanced binding affinity in hydrophobic environments |
Ester-Functionalized Coumarins
The phenylacetate ester group in the target compound distinguishes it from simpler coumarin esters (e.g., methyl or ethyl coumarin-3-carboxylates). This group likely contributes to:
Crystallographic and Refinement Tools
Comparative studies of such compounds often rely on:
Q & A
Basic Research Questions
Q. What established synthetic routes are available for methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with functionalized coumarin derivatives. Key steps include nucleophilic substitution at the 5-position of the chromenone core and esterification. Optimization involves Design of Experiments (DOE) to test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., K₂CO₃ or NaH). Reaction progress is monitored via TLC, and purity is confirmed using HPLC (≥95%) and ¹H/¹³C NMR .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., propyl, methyl, phenyl groups).
- IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Determines molecular weight (C₂₄H₂₄O₅; theoretical 392.16 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .
Q. What in vitro models are suitable for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 or kinases) and cytotoxicity screens using cancer cell lines (e.g., HeLa or MCF-7). Follow with mechanistic studies (e.g., apoptosis via flow cytometry) and dose-response analyses (IC₅₀ calculations). Validate selectivity using healthy cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions.
- Molecular Docking : Screens against protein targets (e.g., COX-2 or estrogen receptors) to identify binding affinities and key residues (e.g., hydrogen bonds with the chromenone carbonyl).
- MD Simulations : Assesses stability of ligand-target complexes over nanosecond timescales .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer : Cross-validate using standardized assays (e.g., NIH/NCATS protocols) and control for variables:
- Purity : Use HPLC to rule out impurities (>99% purity required).
- Assay Conditions : Test pH, temperature, and serum content in cell cultures.
- Structural Confirmation : Re-characterize batches via NMR to ensure no degradation .
Q. What strategies elucidate the role of substituents (methyl, propyl) on bioactivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Synthesize analogs (e.g., replacing propyl with ethyl or butyl).
- Compare bioactivity data (e.g., IC₅₀ shifts in enzyme assays).
- Use QSAR models to correlate substituent hydrophobicity (logP) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
